REACTION_CXSMILES
|
[C:1](O)(=[O:5])[CH2:2][CH2:3][CH3:4].ClCC(OC(=O)CCl)=O.[CH:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1>ClCC(Cl)(Cl)Cl>[C:1]([C:24]1[C:25]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:21]=[CH:22][CH:23]=1)(=[O:5])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
7.69 g
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Type
|
reactant
|
Smiles
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C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
4.41 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)O
|
Name
|
|
Quantity
|
9.83 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC(CCl)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCC(Cl)(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
115 °C
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Type
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CUSTOM
|
Details
|
the resulting mixture was then stirred at 115° C. for 8 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled
|
Type
|
WASH
|
Details
|
washed successively with water, 5% aqueous sodium carbonate solution and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)C1=CC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.26 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |